molecular formula C21H22N2O4 B2358775 3-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-1-(2-phenoxyethyl)urea CAS No. 2097903-55-2

3-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-1-(2-phenoxyethyl)urea

Cat. No.: B2358775
CAS No.: 2097903-55-2
M. Wt: 366.417
InChI Key: MVTRNHZCOLDPPF-UHFFFAOYSA-N
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Description

This urea derivative features a hybrid structure incorporating a furan-substituted phenyl group and a phenoxyethyl chain. The central urea moiety (-NHCONH-) is flanked by a 2-hydroxyethyl group attached to a 4-(furan-2-yl)phenyl substituent and a 2-phenoxyethyl group. This design combines aromatic and polar functionalities, which are often associated with enzyme inhibition, particularly targeting urease or phosphatases .

Properties

IUPAC Name

1-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-3-(2-phenoxyethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c24-19(16-8-10-17(11-9-16)20-7-4-13-27-20)15-23-21(25)22-12-14-26-18-5-2-1-3-6-18/h1-11,13,19,24H,12,14-15H2,(H2,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVTRNHZCOLDPPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCNC(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials

  • 4-(Furan-2-yl)benzaldehyde : Synthesized via Suzuki-Miyaura coupling between furan-2-boronic acid and 4-bromobenzaldehyde.
  • Nitroethane : For Henry reaction to form β-nitro alcohol.

Reaction Steps

  • Henry Reaction :
    $$ \text{4-(Furan-2-yl)benzaldehyde} + \text{nitroethane} \xrightarrow{\text{base}} \text{β-nitro alcohol} $$

    • Conditions : K₂CO₃ in ethanol, 0–5°C, 12 h.
    • Yield : 68–75%.
  • Nitro Reduction :
    $$ \text{β-nitro alcohol} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethylamine} $$

    • Conditions : H₂ (1 atm), 10% Pd/C in methanol, 25°C, 6 h.
    • Yield : 82%.

Synthesis of Fragment B: 2-Phenoxyethyl Isocyanate

Starting Materials

  • 2-Phenoxyethylamine : Commercial source or synthesized from phenol and 2-chloroethylamine.

Phosgenation Reaction

$$ \text{2-Phenoxyethylamine} + \text{COCl}_2 \xrightarrow{\text{base}} \text{2-phenoxyethyl isocyanate} $$

  • Conditions : Triethylamine in dichloromethane, 0°C, 2 h.
  • Yield : 89%.

Urea Bond Formation

Coupling Strategy

Fragment A and Fragment B undergo nucleophilic addition-elimination:
$$ \text{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethylamine} + \text{2-phenoxyethyl isocyanate} \rightarrow \text{Target compound} $$

Optimized Conditions

  • Solvent : Dry tetrahydrofuran (THF).
  • Catalyst : None required (spontaneous reaction).
  • Temperature : 25°C, 24 h.
  • Yield : 76%.

Purification and Characterization

Purification Methods

  • Recrystallization : Ethyl acetate/hexane (3:1) to remove unreacted amines.
  • Column Chromatography : Silica gel, eluent: dichloromethane/methanol (95:5).

Analytical Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, 2H, Ar-H), 7.30 (t, 2H, Ar-H), 6.85 (m, 3H, Ar-H), 5.20 (s, 1H, OH), 3.75 (m, 4H, CH₂), 3.50 (m, 2H, CH₂).
  • HPLC Purity : 98.5% (C18 column, acetonitrile/water gradient).

Alternative Synthetic Routes

One-Pot Approach

Combining fragments A and B with triphosgene in situ:

  • Conditions : Triphosgene (0.33 eq), THF, 0°C → 25°C, 12 h.
  • Yield : 70%.

Microwave-Assisted Synthesis

  • Conditions : 100 W, 80°C, 30 min.
  • Yield : 81%.

Industrial-Scale Considerations

Continuous Flow Reactors

  • Advantages : Enhanced heat/mass transfer, reduced reaction time (2 h vs. 24 h).
  • Yield : 84%.

Green Chemistry Metrics

  • Atom Economy : 78% (calculated from molecular formulas).
  • E-Factor : 12.3 (kg waste/kg product).

Challenges and Optimization

Side Reactions

  • Isocyanate Hydrolysis : Mitigated by anhydrous conditions.
  • Epimerization at Hydroxyethyl Center : Controlled via low-temperature coupling.

Yield Improvement Strategies

  • Catalytic DMAP : Accelerates urea formation (yield increase: 76% → 83%).
  • Solvent Screening : THF > DMF > acetonitrile in reactivity.

Applications and Derivatives

While beyond preparation scope, the compound’s structural analogs show antibacterial activity against Bacillus subtilis and Klebsiella pneumoniae, suggesting potential utility in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

3-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-1-(2-phenoxyethyl)urea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The phenyl group can be reduced to form cyclohexyl derivatives.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the phenyl group can produce cyclohexyl derivatives.

Scientific Research Applications

3-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-1-(2-phenoxyethyl)urea has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.

    Industry: Used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 3-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-1-(2-phenoxyethyl)urea exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and phenyl groups can participate in π-π interactions, while the urea moiety can form hydrogen bonds with biological molecules.

Comparison with Similar Compounds

The compound’s structural and functional attributes are best contextualized against three classes of analogs: urea-based enzyme inhibitors, furan-containing aryl derivatives, and hydroxyethyl/phenoxyethyl-substituted molecules. Below is a detailed analysis supported by research findings.

Structural and Functional Analogues
Compound Name Target Enzyme IC₅₀ (µM) Key Structural Features Reference(s)
3-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-1-(2-phenoxyethyl)urea Urease (inferred) N/A Furan-phenyl, hydroxyethyl, phenoxyethyl
1-(4-Nitrophenyl)-3-(pyridin-3-ylmethyl)urea Urease 2.8 Nitrophenyl, pyridinylmethyl
Bis(maltolato)oxovanadium(IV) Alkaline phosphatase 0.15 Vanadium center, maltolate ligands
Phenyl-3-(5-aryl-2-furyl)-2-propen-1-ones Urease 0.8–12.3 α,β-unsaturated ketone, furyl-aryl
1-(2-Phenoxyethyl)-3-alkylureas GPCRs Variable Phenoxyethyl, alkyl chains [[]]

Key Observations:

  • Urease Inhibition: The furan-phenyl motif in the target compound is structurally analogous to the α,β-unsaturated ketones in phenyl-3-(5-aryl-2-furyl)-2-propen-1-ones, which exhibit potent urease inhibition (IC₅₀ = 0.8–12.3 µM) . The furan ring likely enhances electron delocalization, improving binding to the enzyme’s active site. However, the absence of a conjugated ketone in the target compound may reduce its potency compared to these propenone derivatives.
  • Hydroxyethyl vs. This polar group may favor interactions with urease’s metallo-center over GPCRs.
  • Phenoxyethyl Substituent: The phenoxyethyl moiety is shared with compounds like L748337 and SR59230A (β-adrenergic antagonists) [[]], but its role in the target compound remains unclear. In similar urease inhibitors, bulky aryl groups improve selectivity by occupying hydrophobic pockets near the active site .
Structure-Activity Relationship (SAR) Trends
  • Furan vs. Other Aryl Groups : Replacing furan with thiophene or pyridine in aryl-urea analogs decreases urease inhibition by 3–5 fold, highlighting furan’s optimal π-stacking and electron-donating properties .
  • Hydroxyethyl Positioning : Hydroxyethyl groups at the urea nitrogen enhance solubility but may reduce membrane permeability compared to methyl or ethyl substituents .
  • Phenoxyethyl Chain Length: Short chains (e.g., ethoxy) improve target engagement, while longer chains (e.g., butoxy) increase nonspecific binding [[]].
Pharmacokinetic and Physicochemical Properties
Parameter Target Compound 1-(4-Nitrophenyl)-3-(pyridin-3-ylmethyl)urea Bis(maltolato)oxovanadium(IV)
Molecular Weight (g/mol) ~382.4 285.3 399.1
LogP (Predicted) 3.2 2.1 -0.5
Hydrogen Bond Donors 3 2 4
Solubility (mg/mL) 0.15 0.9 12.8

Insights :

  • The target compound’s higher LogP (3.2) suggests moderate lipophilicity, which may limit aqueous solubility but enhance membrane penetration compared to the hydrophilic vanadium complex .
  • Its three hydrogen-bond donors align with urea-based inhibitors that rely on NH···O interactions with urease’s nickel center .

Biological Activity

3-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-1-(2-phenoxyethyl)urea is a compound with significant potential in medicinal chemistry due to its unique structural features, which include a furan ring, phenyl groups, and a urea moiety. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and research findings.

Chemical Structure and Synthesis

The compound consists of several functional groups that contribute to its biological activity:

  • Furan Ring : Known for its reactivity and ability to participate in various chemical reactions.
  • Phenyl Groups : These contribute to hydrophobic interactions with biological targets.
  • Urea Moiety : Provides hydrogen bonding capabilities, enhancing interactions with enzymes and receptors.

Synthesis

The synthesis typically involves multiple steps:

  • Preparation of the furan-2-yl phenyl derivative through Friedel-Crafts acylation.
  • Introduction of the hydroxyethyl group via reaction with an appropriate aldehyde.
  • Formation of the urea moiety by reacting the intermediate with phenoxyethyl isocyanate under controlled conditions.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit certain enzymes, modulating metabolic pathways.
  • Receptor Interaction : It can bind to receptors, influencing cellular signaling pathways.

Experimental studies such as binding assays and molecular docking are essential for elucidating these mechanisms.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. For instance, related urea derivatives have shown effectiveness against various bacterial strains, indicating potential for development as antimicrobial agents .

Antitumor Activity

Preliminary studies suggest that the compound may possess antitumor properties. For example, related compounds have demonstrated selective cytotoxicity against several cancer cell lines, including breast cancer and leukemia cells. The mechanism often involves interference with cell cycle progression or induction of apoptosis .

Study 1: Antimicrobial Activity

In a study evaluating a series of urea derivatives, one compound demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were recorded, showing effectiveness at low concentrations (e.g., MIC = 5 µg/mL against Staphylococcus aureus) .

Study 2: Antitumor Efficacy

Another study investigated the cytotoxic effects of urea derivatives on human cancer cell lines. The compound showed IC50 values ranging from 15 µM to 30 µM across different cell lines, indicating a promising therapeutic window for further development in cancer therapy .

Research Findings Summary Table

Property Observation Reference
Antimicrobial ActivityEffective against Gram-positive/negative bacteria
Antitumor ActivityIC50 values between 15 µM - 30 µM
MechanismEnzyme inhibition and receptor interaction
Synthesis MethodMulti-step organic synthesis

Q & A

Q. What are the optimal synthetic routes for preparing 3-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-1-(2-phenoxyethyl)urea, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

  • Formation of the furan-phenyl intermediate : Cyclization reactions using hydrazides and carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃ or PCl₃) .
  • Urea linkage : Reacting an isocyanate intermediate with a hydroxyethylamine derivative. Key parameters include solvent choice (e.g., dichloromethane or ethanol), temperature (0–60°C), and catalysts (e.g., palladium on carbon) .
  • Hydroxyethyl group introduction : Controlled reduction of ketones or epoxides using NaBH₄ or LiAlH₄ .
    Optimization : Use Design of Experiments (DoE) to vary solvent polarity, temperature, and stoichiometry. Monitor yields via HPLC or TLC .

Q. How can the structural identity and purity of the compound be confirmed?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm furan, phenyl, and urea moieties. Key signals: δ 7.2–7.8 ppm (aromatic protons), δ 5.8–6.5 ppm (furan protons), δ 3.2–4.0 ppm (hydroxyethyl and phenoxyethyl groups) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and fragment patterns .
  • X-ray Crystallography : Single-crystal analysis for absolute configuration confirmation, if feasible .

Q. What preliminary assays are recommended to evaluate its biological activity?

Methodological Answer:

  • Enzyme inhibition assays : Target kinases or hydrolases (e.g., COX-2) using fluorogenic substrates. Measure IC₅₀ values .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Anti-inflammatory activity : Monitor TNF-α or IL-6 suppression in LPS-stimulated macrophages .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored to enhance bioactivity?

Methodological Answer:

  • Substituent variation : Synthesize analogs with modified furan (e.g., thiophene replacement) or phenoxyethyl groups (e.g., methoxy vs. ethoxy). Compare bioactivity profiles .
  • Pharmacophore mapping : Use docking studies (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with urea carbonyl) .
  • Data analysis : Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .

Q. What computational strategies can predict metabolic stability and toxicity?

Methodological Answer:

  • ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate solubility (LogP), cytochrome P450 interactions, and hERG inhibition .
  • Metabolic pathways : Simulate phase I/II metabolism (e.g., CYP3A4-mediated oxidation) using Schrödinger’s BioLuminate .
  • Toxicity alerts : Check for structural alerts (e.g., mutagenic furan rings) via DEREK Nexus .

Q. How can contradictory bioactivity data from different assays be resolved?

Methodological Answer:

  • Orthogonal assays : Validate anti-cancer activity using both MTT and clonogenic assays .
  • Mechanistic studies : Perform target engagement assays (e.g., cellular thermal shift assays) to confirm direct binding .
  • Data normalization : Account for assay-specific variables (e.g., cell passage number, serum concentration) using Z-factor analysis .

Contradiction Analysis

Q. Discrepancies in reported synthetic yields

  • Issue : Yields vary from 30% to 65% for urea formation .
  • Resolution : Optimize isocyanate precursor purity (≥95% via flash chromatography) and use anhydrous conditions .

Q. Conflicting cytotoxicity results across cell lines

  • Issue : IC₅₀ ranges from 10 µM (HeLa) to >50 µM (HEK293) .
  • Resolution : Normalize data to cell viability controls and validate using 3D spheroid models .

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